molecular formula C10H14O4S B8396781 3-Phenoxy-1-propanol methanesulphonate

3-Phenoxy-1-propanol methanesulphonate

Cat. No.: B8396781
M. Wt: 230.28 g/mol
InChI Key: RPRHPCTXZAZXGB-UHFFFAOYSA-N
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Description

3-Phenoxy-1-propanol methanesulphonate is an allylic methanesulphonate ester characterized by a phenoxy substituent at the third carbon of a propanol backbone. This structural configuration imparts unique reactivity and stability compared to simpler allylic alkylating agents. The compound is primarily utilized in organic synthesis and pharmaceutical research as an alkylating agent due to its ability to transfer alkyl groups to nucleophilic targets, such as DNA or proteins. Its phenoxy group enhances solubility in organic solvents and may moderate reactivity compared to more volatile allylic halides .

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

3-phenoxypropyl methanesulfonate

InChI

InChI=1S/C10H14O4S/c1-15(11,12)14-9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

RPRHPCTXZAZXGB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The alkylating potency, stability, and applications of 3-phenoxy-1-propanol methanesulphonate are best contextualized by comparing it to the following compounds:

Alkylating Potency

Alkylating activity is often assessed via the NBP (4-(4-nitrobenzyl)pyridine) test, which quantifies the ability of a compound to alkylate nucleophilic sites. Key findings:

  • Allyl bromide and allyl iodide exhibit exceptionally high alkylating potency, attributed to their excellent leaving-group ability and low bond dissociation energies. These compounds show a distinct change in slope in NBP test kinetics, indicating rapid alkylation .
  • Allyl methanesulphonate demonstrates strong alkylating activity but with slower kinetics than allyl halides due to the mesyl group’s moderate leaving-group capacity. The phenoxy substituent in 3-phenoxy-1-propanol methanesulphonate further reduces reactivity compared to allyl methanesulphonate, likely due to steric hindrance and electronic effects from the aromatic ring .
  • 2,3-Dichloro-1-propene and 1-chloro-2-methyl-2-butene deviate from typical NBP test correlations, possibly due to steric constraints or competing elimination pathways .

Research Findings and Mechanistic Insights

Studies highlight the interplay between electronic effects and steric bulk in determining alkylating efficiency:

  • The phenoxy group in 3-phenoxy-1-propanol methanesulphonate donates electron-withdrawing resonance effects, stabilizing the transition state during alkylation but slowing reaction rates compared to allyl halides.
  • Deviations in NBP test results for dichlorinated alkenes (e.g., 2,3-Dichloro-1-propene) suggest competing mechanisms, such as β-hydride elimination, which reduce alkylation efficiency .

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